molecular formula C16H25NO4S2 B2779898 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzenesulfonamide CAS No. 874787-58-3

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzenesulfonamide

Cat. No.: B2779898
CAS No.: 874787-58-3
M. Wt: 359.5
InChI Key: IDZHCWDEQAYDJV-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzenesulfonamide is a chemical compound of significant interest in research and development, particularly within medicinal chemistry. This synthetic substance belongs to a class of benzenesulfonamide derivatives characterized by a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety and an isobutyl group. The integration of these components results in a molecule with a unique profile, potentially offering a balance of solubility and membrane permeability which is a critical consideration in drug design . The core structural features of this compound, namely the sulfonamide group and the sulfolane ring, are found in molecules investigated for a range of biological activities. Similar structural analogs have demonstrated potential in scientific studies for antitumor and antimicrobial applications, suggesting this compound may serve as a valuable scaffold for developing new therapeutic agents . The proposed mechanism of action for related sulfonamide derivatives involves targeted molecular interactions, such as the inhibition of key enzymes like topoisomerases or kinases, which are crucial for cellular proliferation . In a research setting, this compound is provided as a high-purity material to ensure reliable and reproducible experimental outcomes. It is intended for use in various in vitro assays to investigate its physicochemical properties, receptor binding affinity, and inhibitory potency against specific biological targets. Researchers can utilize this compound to explore structure-activity relationships (SAR) and further elucidate biochemical pathways. It is crucial to note that this compound is explicitly intended for research purposes in a controlled laboratory environment. This product is not manufactured for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this material with appropriate safety precautions, consulting the relevant material safety data sheet (MSDS) before use.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4S2/c1-12(2)10-17(15-7-8-22(18,19)11-15)23(20,21)16-6-5-13(3)14(4)9-16/h5-6,9,12,15H,7-8,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZHCWDEQAYDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(CC(C)C)C2CCS(=O)(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the sulfonamide group: This step involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with isobutylamine under basic conditions to form the intermediate sulfonamide.

    Introduction of the dioxidotetrahydrothiophenyl moiety: The intermediate sulfonamide is then reacted with 1,1-dioxidotetrahydrothiophene in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The dioxidotetrahydrothiophenyl moiety may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Tetrahydrothiophene Ring : Provides a sulfur-containing heterocyclic structure.
  • Sulfone Group : Enhances reactivity and biological interactions.
  • Isobutyl Group : Increases lipophilicity, aiding in membrane permeability.
  • Dimethylbenzene Moiety : Contributes to the compound's overall stability and potential biological interactions.

The molecular formula is C17H25N1O3S1C_{17}H_{25}N_{1}O_{3}S_{1} with a molecular weight of approximately 323.45 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfone and tetrahydrothiophene moieties are believed to play critical roles in:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects.
  • Receptor Modulation : It may bind to various receptors, altering their activity and influencing cellular responses.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

Activity Type Description
Antitumor ActivityCompounds in this class have shown potential in inhibiting tumor growth across various cell lines.
Antimicrobial PropertiesSome derivatives exhibit significant antibacterial activity against pathogens like E. coli and S. aureus.
Enzyme InhibitionPotential as inhibitors for specific metabolic enzymes, suggesting therapeutic applications.

Case Studies

  • Antitumor Activity :
    A study evaluated the antitumor effects of related compounds on lung cancer cell lines (A549, HCC827, NCI-H358). The results showed varying IC50 values indicating effective inhibition of cell proliferation in 2D and 3D cultures. For instance:
    • A549: IC50 = 6.75 μM (2D), 9.31 μM (3D)
    • HCC827: IC50 = 6.26 μM (2D), 20.46 μM (3D)
    These findings suggest that structural modifications can enhance antitumor efficacy while minimizing toxicity to normal cells .
  • Antimicrobial Activity :
    Another study demonstrated that derivatives of sulfonamides similar to this compound exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The presence of the sulfone group was crucial for enhancing antibacterial activity .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydrothiophene Ring : Achieved through cyclization reactions involving sulfur dioxide.
  • Introduction of the Sulfone Group : Oxidation using agents like hydrogen peroxide.
  • Alkylation with Isobutyl Group : Using appropriate alkyl halides under basic conditions.
  • Formation of the Benzene Sulfonamide Moiety : Through nitration followed by sulfonation reactions.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of sulfonamide bond formation and substituent positions (e.g., isobutyl group orientation) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for distinguishing isomers .
  • X-ray Crystallography : For unambiguous structural determination, SHELXL refinement is widely used, though challenges arise with disordered solvent molecules or twinned crystals .

How can computational chemistry predict the compound’s behavior in biological systems?

Q. Advanced

  • Molecular Docking : Tools like AutoDock Vina model interactions with target proteins (e.g., enzymes or receptors). For example, the sulfonamide group may form hydrogen bonds with catalytic residues .
  • Molecular Dynamics (MD) Simulations : Predict stability of ligand-protein complexes over time, assessing the dioxidotetrahydrothiophene moiety’s conformational flexibility .
  • ADMET Prediction : Software like SwissADME estimates pharmacokinetic properties (e.g., logP for membrane permeability) based on substituent effects .

What strategies resolve contradictions in pharmacological data across studies (e.g., varying IC₅₀ values)?

Q. Advanced

  • Orthogonal Assays : Validate bioactivity using multiple methods (e.g., enzymatic inhibition + cell-based assays) to rule out assay-specific artifacts .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl vs. methoxy groups on the benzene ring) to isolate contributing factors .
  • Metabolic Stability Testing : Assess whether in vitro degradation (e.g., via cytochrome P450 enzymes) alters observed activity .

What challenges arise in crystallographic refinement of this compound using SHELX?

Q. Advanced

  • Disorder in Flexible Moieties : The dioxidotetrahydrothiophene ring may exhibit rotational disorder, requiring constraints or split-site refinement in SHELXL .
  • Twinned Data : High-symmetry space groups (e.g., monoclinic) risk twinning; HKLF5 format in SHELXL helps deconvolute overlapping reflections .
  • Solvent Masking : Poorly ordered solvent molecules (e.g., water in channels) are excluded via SQUEEZE or masked using PLATON .

How can reaction pathways be optimized to improve synthetic yields?

Q. Advanced

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for coupling reactions) or organocatalysts (e.g., DMAP for acylation) enhance step efficiency .
  • Solvent Effects : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to favor sulfonamide coupling via entropy-driven mechanisms .
  • Stepwise Optimization : Use Design of Experiments (DoE) to statistically model interactions between variables (e.g., temperature, stoichiometry) .

What are the implications of substituent electronic effects on the compound’s reactivity?

Q. Advanced

  • Electron-Withdrawing Groups (EWGs) : The 3,4-dimethylbenzenesulfonyl group increases electrophilicity at the sulfonamide nitrogen, enhancing nucleophilic substitution reactivity .
  • Steric Effects : The isobutyl group’s bulkiness may hinder access to planar transition states in cyclization reactions, requiring tailored base selection (e.g., DBU vs. K₂CO₃) .
  • Nitro vs. Methoxy Groups : Comparative studies show nitro groups (electron-deficient) accelerate hydrolysis rates versus methoxy (electron-rich) derivatives .

How does the compound’s conformational flexibility impact its biological activity?

Q. Advanced

  • Torsional Angle Analysis : Density Functional Theory (DFT) calculations reveal low-energy conformers where the dioxidotetrahydrothiophene ring adopts chair or twist-boat configurations, affecting protein binding .
  • Pharmacophore Mapping : Overlay active and inactive analogs to identify required spatial arrangements (e.g., sulfonamide oxygen alignment with catalytic pockets) .

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